molecular formula C10H14ClNO2 B1591169 Ethyl 4-(aminomethyl)benzoate hydrochloride CAS No. 6232-12-8

Ethyl 4-(aminomethyl)benzoate hydrochloride

Cat. No.: B1591169
CAS No.: 6232-12-8
M. Wt: 215.67 g/mol
InChI Key: KMZNTLYGVGINKN-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)benzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 It is commonly used in various scientific research applications due to its unique chemical properties

Scientific Research Applications

Ethyl 4-(aminomethyl)benzoate hydrochloride has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(aminomethyl)benzoate hydrochloride typically involves the reaction of ethyl 4-aminobenzoate with hydrochloric acid. The balanced chemical equation for this reaction is: [ \text{C}_8\text{H}_9\text{NO}_2 + \text{HCl} \rightarrow \text{C}_8\text{H}_8\text{ClNO}_2 + \text{H}_2\text{O} ] In this reaction, ethyl 4-aminobenzoate reacts with hydrochloric acid to form this compound and water .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(aminomethyl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Mechanism of Action

The mechanism of action of Ethyl 4-(aminomethyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. Its effects are mediated through its ability to donate or accept electrons, facilitating various chemical transformations.

Comparison with Similar Compounds

    Ethyl 4-aminobenzoate: A precursor in the synthesis of Ethyl 4-(aminomethyl)benzoate hydrochloride.

    Methyl 4-(aminomethyl)benzoate: A similar compound with a methyl group instead of an ethyl group.

    Benzyl 4-(aminomethyl)benzoate: A compound with a benzyl group, offering different chemical properties.

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

ethyl 4-(aminomethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;/h3-6H,2,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZNTLYGVGINKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585561
Record name Ethyl 4-(aminomethyl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6232-12-8
Record name 6232-12-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400150
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-(aminomethyl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminomethyl-benzoic acid ethyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

20.0 g (132 mM) of 4-aminomethylbenzoic acid are suspended in 200 ml ethanol (EtOH) abs. and cooled with ice. 28.0 g (17 ml) (236 mM) thionylchloride are added drop by drop. The clear mixture is then refluxed for 3 hours. After cooling to room temperature, EtOH is evaporated. 50 ml of toluene/EtOH 1/1 are added and evaporated three times. The residue is dried to get 27 g of (1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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